molecular formula C18H13IN2O4 B270538 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone

Cat. No. B270538
M. Wt: 448.2 g/mol
InChI Key: OJQBHLHOXCDDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its anticancer activity through the inhibition of tubulin polymerization, which is essential for the formation of microtubules, a component of the cytoskeleton that is involved in cell division. This compound has also been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the degradation of acetylcholine.
Biochemical and Physiological Effects:
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone has been shown to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. This compound has also been shown to increase acetylcholine levels in the brain, which can improve memory and learning.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone in lab experiments is its potency and selectivity towards cancer cells. It has been shown to exhibit anticancer activity at low concentrations, while sparing normal cells. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone. One of the areas of interest is the development of more potent and selective analogs of this compound for the treatment of cancer and Alzheimer's disease. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo, which can provide valuable information for the development of therapeutic strategies. Additionally, the study of the mechanism of action of this compound can provide insights into the molecular pathways involved in cancer and Alzheimer's disease.

Synthesis Methods

The synthesis of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone involves several steps. The starting material used in the synthesis is 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This is converted into the corresponding acid chloride, which is then reacted with 2-amino-3-iodo-4(3H)-quinazolinone in the presence of a base to yield the final product.

Scientific Research Applications

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.

properties

Product Name

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone

Molecular Formula

C18H13IN2O4

Molecular Weight

448.2 g/mol

IUPAC Name

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodoquinazolin-4-one

InChI

InChI=1S/C18H13IN2O4/c19-12-2-3-13-14(8-12)20-10-21(18(13)23)9-15(22)11-1-4-16-17(7-11)25-6-5-24-16/h1-4,7-8,10H,5-6,9H2

InChI Key

OJQBHLHOXCDDRT-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN3C=NC4=C(C3=O)C=CC(=C4)I

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN3C=NC4=C(C3=O)C=CC(=C4)I

Origin of Product

United States

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